![molecular formula C10H12ClN3O2 B1422418 5-(Chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-2-one CAS No. 1256628-06-4](/img/structure/B1422418.png)
5-(Chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-2-one
Overview
Description
5-(Chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-2-one, or 5-Cl-3-DMPO, is a synthesized compound that has seen a wide variety of uses in scientific research and laboratory experiments. This compound is a member of the oxazolidinone class of compounds, which are characterized by their three-membered ring structures, and is synthesized through the condensation of a chloromethyl group with a 3-dimethylpyrimidin-2-yl group. The various properties of this compound make it a versatile and useful tool for a wide range of research applications.
Scientific Research Applications
Synthesis and Pharmaceutical Impurities
The novel synthesis processes and pharmaceutical impurities of compounds like omeprazole, a proton pump inhibitor, have been extensively studied. The complex synthesis involves various stages and has implications for the development of other proton pump inhibitors. The synthesis process's intricacy and the identification of impurities are crucial for understanding the drug's development and ensuring its purity and efficacy (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Tautomerism and Molecular Interactions
Research has delved into the tautomerism of nucleic acid bases, such as purine and pyrimidine, and the effects of molecular interactions on their tautomeric equilibria. This is particularly relevant for compounds like 2-oxo-5-chloro-pyrimidine. Understanding these molecular interactions and their influence on the stability of various tautomeric forms provides significant insights into biochemical processes and drug design (Person et al., 1989).
Oxazolidinones in Pharmacology
Oxazolidinones, a novel chemical class of synthetic antimicrobial agents, exhibit a unique mechanism of protein synthesis inhibition and show bacteriostatic activity against significant human pathogens. The development and pharmacological properties of compounds like linezolid and the exploration of further modifications to enhance potency and spectra of activity have been a focus in pharmacological research (Diekema & Jones, 2000).
Hybrid Catalysts in Medicinal Synthesis
The use of hybrid catalysts in synthesizing medicinal and pharmaceutical compounds, like 5H-pyrano[2,3-d]pyrimidine scaffolds, has been crucial. These catalysts have broadened the scope of synthetic applications and bioavailability, highlighting the importance of catalyst diversity and its impact on developing lead molecules in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Fluorinated Pyrimidines in Cancer Treatment
Developments in fluorine chemistry have been pivotal for the precise use of fluorinated pyrimidines in cancer treatment. Compounds like 5-fluorouracil have been subject to various synthesis methods, including the incorporation of isotopes for studying metabolism and biodistribution. Understanding these compounds' interaction with nucleic acids and their role in inhibiting various biological processes is crucial for advancing cancer treatment (Gmeiner, 2020).
properties
IUPAC Name |
5-(chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c1-6-3-7(2)13-9(12-6)14-5-8(4-11)16-10(14)15/h3,8H,4-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANYDHPJNOXTDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC(OC2=O)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201169067 | |
Record name | 2-Oxazolidinone, 5-(chloromethyl)-3-(4,6-dimethyl-2-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201169067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-2-one | |
CAS RN |
1256628-06-4 | |
Record name | 2-Oxazolidinone, 5-(chloromethyl)-3-(4,6-dimethyl-2-pyrimidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256628-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxazolidinone, 5-(chloromethyl)-3-(4,6-dimethyl-2-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201169067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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